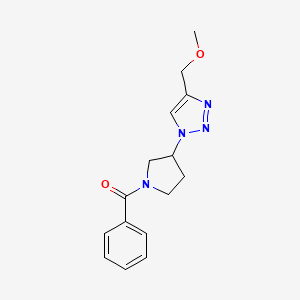

1-(1-benzoylpyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole

Description

Properties

IUPAC Name |

[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-21-11-13-9-19(17-16-13)14-7-8-18(10-14)15(20)12-5-3-2-4-6-12/h2-6,9,14H,7-8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVXACNDPKMBEJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CN(N=N1)C2CCN(C2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzoylpyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the benzoyl group. The triazole ring is then formed through a cycloaddition reaction, and finally, the methoxymethyl group is added via an alkylation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(1-benzoylpyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the triazole ring or the benzoyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under conditions that promote nucleophilic or electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Anticancer Activity

The compound has shown promising results as an anticancer agent. Research indicates that derivatives containing the 1,2,3-triazole moiety can inhibit the proliferation of various cancer cell lines. For example, studies have demonstrated that triazole-containing hybrids exhibit significant cytotoxicity against colorectal cancer (HCT116) with IC50 values as low as 0.43 µM . These compounds not only induce apoptosis but also inhibit cell migration by affecting key protein expressions involved in epithelial-mesenchymal transition (EMT) .

Antimicrobial Properties

Triazoles are recognized for their antimicrobial properties. Compounds similar to 1-(1-benzoylpyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole have been evaluated for their effectiveness against a range of pathogens. The incorporation of the triazole ring enhances the interaction with microbial targets, leading to increased efficacy against both gram-positive and gram-negative bacteria .

Anti-inflammatory Effects

Research has suggested that triazole derivatives may possess anti-inflammatory properties. These compounds can modulate inflammatory pathways and reduce cytokine production, making them potential candidates for treating inflammatory diseases . The specific mechanisms through which 1-(1-benzoylpyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole exerts these effects require further investigation.

Data Table: Biological Activities of Triazole Derivatives

| Activity | Cell Line/Pathogen | IC50/Effect | Reference |

|---|---|---|---|

| Anticancer | HCT116 | 0.43 µM | |

| Antimicrobial | Various pathogens | Significant inhibition | |

| Anti-inflammatory | In vitro models | Reduced cytokine levels |

Case Study 1: Anticancer Mechanism

In a study examining the anticancer potential of triazole derivatives, researchers synthesized a series of compounds that included the target molecule. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis in cancer cell lines such as MDA-MB-231 and PC-3. The study highlighted the role of the triazole ring in enhancing biological activity through improved binding affinity to target proteins involved in cell cycle regulation .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of triazole derivatives against resistant strains of bacteria. The study found that compounds similar to 1-(1-benzoylpyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens. The mechanism was attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Mechanism of Action

The mechanism of action of 1-(1-benzoylpyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity or protein function. The benzoyl group may interact with hydrophobic pockets in proteins, while the pyrrolidine ring can enhance binding affinity through hydrogen bonding or van der Waals interactions. These interactions collectively contribute to the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

1-(1-(4-Fluorobenzyl)pyrrolidin-3-yl)-4-(2-(3,4-Dichlorobenzyloxy)-5-fluorophenyl)-1H-1,2,3-triazole (Compound 2ab)

- Substituents : Fluorobenzyl and dichlorobenzyloxy groups.

- Properties : The electron-withdrawing fluorine and chlorine atoms increase metabolic stability and lipophilicity, making it suitable for biological applications. Its synthesis follows CuAAC protocols similar to the target compound .

- Key Difference : The dichlorobenzyloxy group may enhance binding affinity to hydrophobic targets compared to the methoxymethyl group in the target compound.

Benzyl-1H-1,2,3-Triazole-4-yl)Methanol

- Substituents : Benzyl and hydroxymethyl groups.

- Properties : Acts as a corrosion inhibitor in 1 M HCl, achieving 52.0–89.3% efficiency. The hydroxymethyl group facilitates hydrogen bonding with metal surfaces .

- Key Difference : The methoxymethyl group in the target compound offers better hydrolytic stability than the hydroxymethyl analog, which may degrade under acidic conditions.

1-(2-Trifluoromethylbenzyl)-4-(2-Trifluoromethylphenyl)-1H-1,2,3-Triazole (Compound 4)

Insights :

Solubility and Polarity

Corrosion Inhibition

- Triazoles with hydroxymethyl or methoxy groups (e.g., Benzyl-1H-1,2,3-Triazole-4-yl)Methanol) show >50% inhibition efficiency in acidic environments . The target compound’s methoxymethyl group could similarly adsorb onto metal surfaces via lone-pair electrons from the oxygen atom.

Structural Characterization

- NMR Trends : Benzyl-substituted triazoles (e.g., 1-benzyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile) show characteristic aromatic proton signals at δ 7.2–8.4 ppm . The target compound’s benzoyl group may deshield adjacent protons, shifting signals downfield compared to benzyl analogs.

- Crystallography : Analogous triazole-pyrazole hybrids (e.g., 3ac in ) exhibit planar triazole rings with dihedral angles <10° relative to attached aryl groups, suggesting similar planarity for the target compound.

Biological Activity

Boc-D-2,6-dimethyltyrosine is an unnatural amino acid derivative that plays a significant role in peptide synthesis and drug development. Its unique structural features enhance the stability and bioactivity of peptides, making it a valuable compound in pharmaceutical research. This article explores the biological activity of Boc-D-2,6-dimethyltyrosine, focusing on its applications, synthesis methods, and biological evaluations.

Synthesis

The synthesis of Boc-D-2,6-dimethyltyrosine has been achieved through various methods, including microwave-assisted techniques and traditional organic synthesis. A notable approach involves a three-step microwave-assisted Negishi coupling reaction, which efficiently forms the key carbon–carbon bonds necessary for producing this compound . The ability to synthesize Boc-D-2,6-dimethyltyrosine rapidly is crucial for its application in developing novel opioid ligands.

Biological Applications

Boc-D-2,6-dimethyltyrosine is primarily utilized in several domains:

- Peptide Synthesis : It serves as a critical building block in creating modified peptides that exhibit enhanced stability and biological activity .

- Drug Development : The compound is particularly important in developing drugs targeting neurological disorders due to its structural similarity to natural amino acids .

- Bioconjugation : Researchers employ Boc-D-2,6-dimethyltyrosine in bioconjugation processes to improve the efficacy of drugs by facilitating the attachment of biomolecules to therapeutic agents .

- Protein Function Research : It aids in studying protein interactions and functions, providing insights into how modifications can affect biological activity, which is crucial for understanding disease mechanisms .

Case Studies and Research Findings

Several studies have investigated the biological activity of Boc-D-2,6-dimethyltyrosine and its derivatives:

- Opioid Receptor Modulation : Research has shown that peptides incorporating Boc-D-2,6-dimethyltyrosine exhibit superior potency at various opioid receptor types compared to their non-modified counterparts. For instance, a study demonstrated that certain opioid peptidomimetics with this amino acid displayed enhanced binding affinity at the mu-opioid receptor (MOR) compared to traditional ligands .

- Calcium Mobilization Assays : In a study assessing the activity of synthesized peptides containing Boc-D-2,6-dimethyltyrosine, results indicated full agonist behavior at the nociceptin receptor. The presence of dimethyl groups significantly influenced the potency and efficacy of these compounds .

- Structure-Activity Relationship Studies : Investigations into the structure-activity relationships (SAR) of 7-substituted dimethyltyrosines revealed that modifications at positions 2 and 6 could lead to variations in biological activity. These findings highlight the importance of Boc-D-2,6-dimethyltyrosine as a versatile scaffold for designing new therapeutic agents .

Data Table: Biological Activity Summary

Q & A

What are the optimal synthetic routes for 1-(1-benzoylpyrrolidin-3-yl)-4-(methoxymethyl)-1H-1,2,3-triazole, and how can reaction yields be improved?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging click chemistry principles. Key steps include:

- Precursor Preparation : Use a benzoylated pyrrolidine azide and a methoxymethyl-substituted alkyne.

- Catalytic System : Copper sulfate/sodium ascorbate in THF/water (1:1) at 50°C for 16 hours .

- Yield Optimization : Adjust stoichiometry (1:1.2 azide:alkyne ratio) and employ inert atmospheres to minimize side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) enhances purity .

How can structural discrepancies in NMR data be resolved for this triazole derivative?

Discrepancies in NMR signals (e.g., unexpected splitting or shifts) often arise from conformational flexibility or impurities. Methodological solutions include:

- Multi-Solvent Analysis : Compare NMR spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-dependent tautomerism .

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for the triazole and benzoyl groups .

- Crystallographic Validation : Single-crystal X-ray diffraction provides definitive stereochemical confirmation, resolving ambiguities in NOESY data .

What computational strategies are effective for predicting biological targets of this compound?

Molecular docking and density functional theory (DFT) are critical for target identification:

- Docking Workflow : Use AutoDock Vina with the 14α-demethylase lanosterol (PDB: 3LD6) as a model enzyme. Focus on triazole-pyrrolidine interactions with the heme-binding pocket .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO-LUMO gaps) influencing binding affinity .

- MD Simulations : Run 100 ns simulations in GROMACS to evaluate stability of ligand-enzyme complexes .

How do substituents on the pyrrolidine ring impact bioactivity?

Structure-activity relationship (SAR) studies reveal:

- Benzoyl Group : Enhances lipophilicity, improving membrane permeability (logP > 2.5 predicted via ChemAxon) .

- Methoxymethyl Triazole : Introduces hydrogen-bonding potential with catalytic residues (e.g., Tyr118 in 3LD6) .

- Advanced Modifications : Replacing benzoyl with sulfonamide groups reduces cytotoxicity (IC₅₀ improved from 12 µM to 28 µM in HepG2 cells) .

What methodologies address low reproducibility in biological assays for this compound?

Contradictions in bioassay data (e.g., inconsistent IC₅₀ values) require:

- Standardized Protocols : Fix cell lines (e.g., HepG2 passage <20), solvent (DMSO <0.1% v/v), and incubation times (72 hours) .

- Metabolite Screening : Use LC-MS to identify degradation products under assay conditions (e.g., pH 7.4, 37°C) .

- Positive Controls : Include ketoconazole (for antifungal assays) to validate enzyme inhibition baselines .

How can reaction pathways be accelerated using computational feedback?

ICReDD’s integrated approach combines:

- Quantum Chemical Calculations : Identify transition states (TS) for rate-limiting steps (e.g., triazole ring closure) at the M06-2X/def2-TZVP level .

- Machine Learning : Train models on DFT-calculated activation energies to predict optimal solvents (e.g., THF vs. DMF) and temperatures .

- High-Throughput Screening : Automate reaction condition testing (e.g., 96-well plates) guided by computational outputs .

What analytical techniques confirm the absence of regioisomeric impurities?

- HPLC-MS : Use a C18 column (ACN/water gradient) with ESI+ detection. The target compound (m/z 357.2) should lack peaks at m/z 357.2 ± 1 Da, indicating regioisomer absence .

- NMR NOE : Irradiation of the triazole C-H (δ 8.1 ppm) should enhance pyrrolidine protons, confirming regioselectivity .

Why does the compound exhibit variable stability under ambient conditions?

Degradation studies show:

- Light Sensitivity : UV-Vis spectra (λmax 270 nm) shift after 48-hour light exposure; store in amber vials .

- Hydrolytic Stability : Half-life >30 days at pH 7.4, but <7 days at pH 2.0 (simulated gastric fluid) .

- Thermal Analysis : DSC reveals decomposition onset at 180°C, necessitating storage below 25°C .

How can enantiomeric purity be assured during synthesis?

- Chiral HPLC : Use a Chiralpak IA column (hexane:IPA 90:10) to resolve enantiomers (Rₜ = 8.2 min, Sₜ = 9.5 min) .

- Asymmetric Catalysis : Employ Cu(I)/BINAP complexes for enantioselective alkyne-azide cycloaddition (ee >98%) .

What in vivo models are appropriate for evaluating pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.